[1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester
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Overview
Description
[1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester: is a synthetic organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a piperidine ring, an aminoethyl group, and a tert-butyl ester moiety. It is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its versatile reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Introduction of the Aminoethyl Group: The aminoethyl group is introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated precursor.
Formation of the Carbamate Ester: The final step involves the reaction of the aminoethyl-piperidine intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine to form the carbamate ester.
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large-scale reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of corresponding oxides or imines.
Reduction: Reduction reactions can convert the carbamate ester into the corresponding alcohol or amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines or oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
[1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester: has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Industry: The compound is used in the production of agrochemicals, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of [1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved may include binding to active sites, altering enzyme activity, or modulating receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- [1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester
- [1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-methyl-carbamic acid ethyl ester
- [1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-methyl-carbamic acid methyl ester
Uniqueness
- The presence of the tert-butyl ester group in [1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester provides unique steric and electronic properties, making it more stable and less prone to hydrolysis compared to its analogs with smaller ester groups.
- The compound’s specific structure allows for selective interactions with certain biological targets, enhancing its potential as a pharmaceutical intermediate.
Properties
IUPAC Name |
tert-butyl N-[[1-(2-aminoethyl)piperidin-2-yl]methyl]-N-methylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29N3O2/c1-14(2,3)19-13(18)16(4)11-12-7-5-6-9-17(12)10-8-15/h12H,5-11,15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYDFWGBPQLCRFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1CCCCN1CCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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